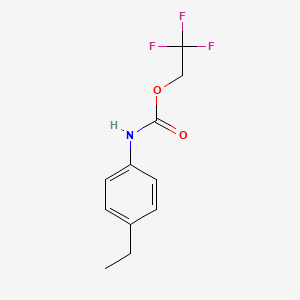

![molecular formula C7H6ClN3 B1519397 6-Amino-3-chloroimidazo[1,2-a]pyridine CAS No. 1094463-26-9](/img/structure/B1519397.png)

6-Amino-3-chloroimidazo[1,2-a]pyridine

Übersicht

Beschreibung

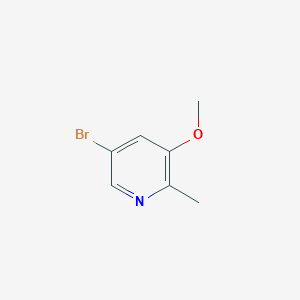

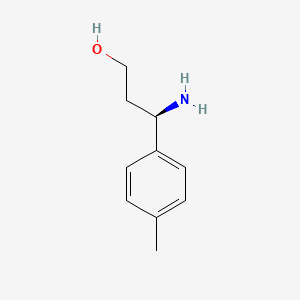

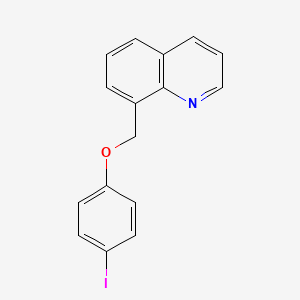

6-Amino-3-chloroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1094463-26-9 . It has a molecular weight of 167.6 and its IUPAC name is 3-chloroimidazo[1,2-a]pyridin-6-amine . It is a light yellow to brown solid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Amino-3-chloroimidazo[1,2-a]pyridine, has been a subject of research for many years . Various strategies have been employed, such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 6-Amino-3-chloroimidazo[1,2-a]pyridine is represented by the linear formula C7H6ClN3 . The InChI Code for this compound is 1S/C7H6ClN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H,9H2 .Physical And Chemical Properties Analysis

6-Amino-3-chloroimidazo[1,2-a]pyridine is a light yellow to brown solid . The compound is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen

Fluorescent Probing for pH Monitoring

6-Amino-3-chloroimidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes due to their high selectivity and sensitivity. These compounds can be employed to monitor pH changes in biological systems, such as yeast cells, with a rapid response time . The ability to track pH fluctuations is crucial in various research fields, including biochemistry, medicine, and environmental science.

Drug Development Against Multidrug-Resistant Bacteria

The imidazo[1,2-a]pyridine scaffold, to which 6-Amino-3-chloroimidazo[1,2-a]pyridine belongs, has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes it a valuable compound in the development of new pharmaceuticals aimed at combating these challenging bacterial infections.

Material Science Applications

Due to its structural characteristics, 6-Amino-3-chloroimidazo[1,2-a]pyridine is also of interest in material science. The compound’s unique properties can be harnessed in the creation of new materials with potential applications in electronics, photonics, and nanotechnology .

Chemical Synthesis and Organic Reactions

This compound serves as a versatile building block in chemical synthesis. It can be used in various organic reactions, including condensation, multicomponent reactions, and oxidative coupling, to create complex molecules for further study or application in different scientific fields .

Biological and Pharmacological Activities

The nitrogen bridgehead heterocycles, which include 6-Amino-3-chloroimidazo[1,2-a]pyridine, are known for their extensive biological and pharmacological activities. They are frequently investigated for their potential use in medicinal chemistry as therapeutic agents .

Commercial Availability for Research Ease

One of the key advantages of 6-Amino-3-chloroimidazo[1,2-a]pyridine is its commercial availability, which simplifies the process for researchers to obtain and use it as a reagent or probe in various experiments. This accessibility promotes the compound’s use in a wide range of scientific studies .

Safety and Hazards

Wirkmechanismus

Target of Action

6-Amino-3-chloroimidazo[1,2-a]pyridine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry

Mode of Action

It is known that the compound can be used for monitoring pH value (3.0–7.0), indicating that it may interact with hydrogen ions in its environment . As the concentration of hydrogen ions decreases, the hydrogen bond may gradually weaken, constructing a good push–pull system . .

Biochemical Pathways

The compound is known to be a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry , suggesting that it may be involved in various biochemical reactions.

Result of Action

The compound’s ability to monitor pH values suggests that it may have an impact on cellular processes that are sensitive to pH changes . .

Action Environment

The action environment of 6-Amino-3-chloroimidazo[1,2-a]pyridine is likely to influence its action, efficacy, and stability. For instance, the compound’s interaction with hydrogen ions suggests that its activity may be influenced by the pH of its environment . .

Eigenschaften

IUPAC Name |

3-chloroimidazo[1,2-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLZPNPPBRGUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-chloroimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1519320.png)